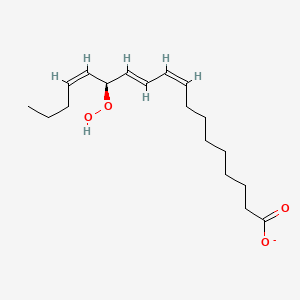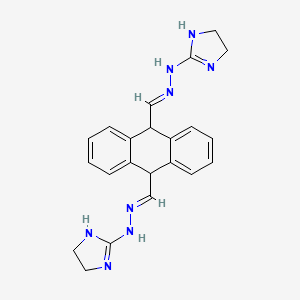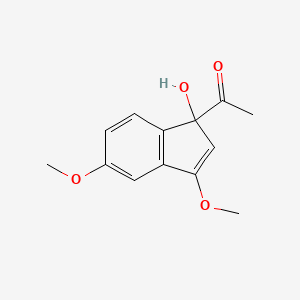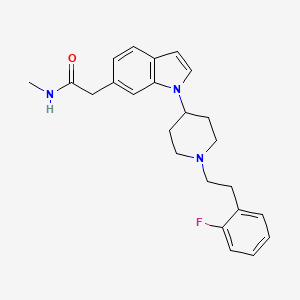
Tellanylium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tellanylium is a tellurium hydride.
Scientific Research Applications
1. Biomedical Research and Disease Analysis
Tellanylium derivatives are increasingly utilized in biomedical research. For example, studies have used social amoebas as models for investigating various human diseases, demonstrating the potential of tellanylium compounds in this field. These studies highlight the use of tellanylium for analyzing immune cell diseases, bacterial intracellular pathogenesis, and mechanisms of neuroprotective and anti-cancer drug action. The versatility of tellanylium in biomedical applications is evident from its growing use in molecular medicine and cell biology research (Williams et al., 2006).
2. Nanotechnology and Material Science
Tellanylium compounds are significant in nanotechnology and material science. They have been used for developing various nanostructures, such as Te nanostructures, which are essential in manufacturing modern devices. Their unique properties make tellanylium-based materials suitable for applications in batteries, photodetectors, ion detection and removal, and thermoelectric devices (He et al., 2017).
3. Optical and Nonlinear Applications
Tellanylium has shown great promise in optical and nonlinear applications. Bacterially synthesized tellanylium nanostructures, for example, have demonstrated remarkable properties for broadband ultrafast nonlinear optical applications. These applications include employment as ultrafast mode-lockers and all-optical switches, highlighting tellanylium's potential in advanced optical technologies (Wang et al., 2019).
4. Environmental Science and Geochemistry
In environmental science and geochemistry, tellanylium plays a crucial role. Studies have focused on its (bio)geochemistry in surface environments, which is essential for understanding its distribution and mobility. This knowledge is fundamental for supporting the search for future sources of tellanylium, developing innovative extraction techniques, and assessing environmental risks associated with its use (Missen et al., 2020).
5. Biosensors and Biological Chemistry
Tellanylium compounds have been explored for use in biosensors and biological chemistry. For instance, the development of methodologies for the chemical modification of silicon surfaces with tellanylium compounds has been investigated, showing potential for applications in nanomechanical biosensors. This research demonstrates the feasibility of using tellanylium for the immobilization of biomolecules, such as DNA, on microcantilever surfaces (Sato et al., 2019).
properties
Product Name |
Tellanylium |
|---|---|
Molecular Formula |
HTe+ |
Molecular Weight |
128.6 g/mol |
IUPAC Name |
tellanylium |
InChI |
InChI=1S/HTe/h1H/q+1 |
InChI Key |
RJGCOINDZWXYSL-UHFFFAOYSA-N |
Canonical SMILES |
[TeH+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(1-adamantylsulfamoyl)phenyl]-4-bromo-1-methyl-3-pyrazolecarboxamide](/img/structure/B1244334.png)

![N-ethyl-8-methyl-4-oxo-N-(phenylmethyl)-2-thieno[3,2-c][1]benzopyrancarboxamide](/img/structure/B1244336.png)
![1-(3-chloro-2-methylphenyl)-3-[(E)-[4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]thiourea](/img/structure/B1244337.png)
![1-[(2-Pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B1244341.png)
![3-Cyano-2-methoxy-naphthalene-1-carboxylic acid {2-(3,4-dichloro-phenyl)-4-[4-(2-methanesulfinyl-phenyl)-piperidin-1-yl]-butyl}-methyl-amide](/img/structure/B1244342.png)

![7-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid](/img/structure/B1244349.png)
![(2E,4E,7E,9S)-10-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-9-methoxydeca-2,4,7-trienoic acid](/img/structure/B1244351.png)


![4-[[2-(2-Acetylsulfanylethyl)-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-5-yl]oxy]-4-oxobutanoic acid](/img/structure/B1244354.png)
